

1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a research chemical

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

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An In-depth Technical Guide to **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(4-Methoxyphenyl)cyclopropanecarbonitrile**, a versatile research chemical of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, characterization, reactivity, and its strategic application as a molecular scaffold in drug discovery, grounded in established scientific principles and methodologies.

Introduction: The Strategic Value of the Cyclopropyl Moiety

1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS No: 16728-00-0) is a substituted cyclopropane derivative that has garnered attention as a valuable building block for more complex molecular architectures.^{[1][2]} Its utility stems from the unique combination of the electron-withdrawing nitrile group and the strained three-membered cyclopropane ring, attached to an electron-donating methoxy-substituted phenyl group.

The cyclopropane ring is a privileged motif in modern drug discovery.[3][4] Its inherent strain (27.5 kcal/mol) and unique bonding characteristics, which resemble those of an olefin, confer specific properties to molecules that contain it.[5] In drug design, the cyclopropyl fragment is often employed to:

- Enhance Metabolic Stability: The ring is generally resistant to common metabolic degradation pathways that affect linear alkyl chains.[3]
- Improve Potency and Selectivity: By imparting conformational rigidity, the cyclopropyl group can lock a molecule into its bioactive conformation, leading to more favorable and specific interactions with biological targets.[3][6]
- Serve as a Bioisostere: It can act as a replacement for other functional groups, such as alkenes or amides, to fine-tune a compound's physicochemical properties.[6]
- Modulate Physicochemical Properties: It can influence lipophilicity, permeability, and plasma clearance, which are critical parameters in drug development.[7]

This guide will explore how **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** serves as a key starting point for leveraging these advantages in a research setting.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a research chemical begins with its fundamental properties and the methods used for its characterization and quality control.

Core Properties

The key physicochemical identifiers for **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	16728-00-0	[1] [8]
Molecular Formula	C ₁₁ H ₁₁ NO	[1] [8]
Molecular Weight	173.215 g/mol	[8]
IUPAC Name	1-(4-methoxyphenyl)cyclopropane-1-carbonitrile	N/A
Synonyms	Cyclopropanecarbonitrile, 1-(4-methoxyphenyl)-	[8]

Analytical Workflow: Ensuring Purity and Identity

The identity and purity of **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** must be rigorously confirmed before its use in any application. A standard analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment and spectroscopic methods for structural confirmation.

Workflow for Quality Control

Caption: Standard analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method is suitable for analyzing **1-(4-Methoxyphenyl)cyclopropanecarbonitrile**.^[8] This technique separates the compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination.

- Protocol: RP-HPLC Analysis
 - Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1).^[8]
 - Mobile Phase: Prepare an isocratic or gradient mobile phase consisting of acetonitrile (MeCN) and water. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added to improve peak shape.^[8]

- **Detection:** Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the aromatic compound.
- **Analysis:** Inject a prepared solution of the compound. The purity is calculated based on the relative area of the main peak.

Spectroscopic Characterization

While specific spectral data for this exact compound is not readily available in the searched literature, typical chemical shifts and signals can be predicted based on its structure and data from analogous compounds.[\[9\]](#)[\[10\]](#)

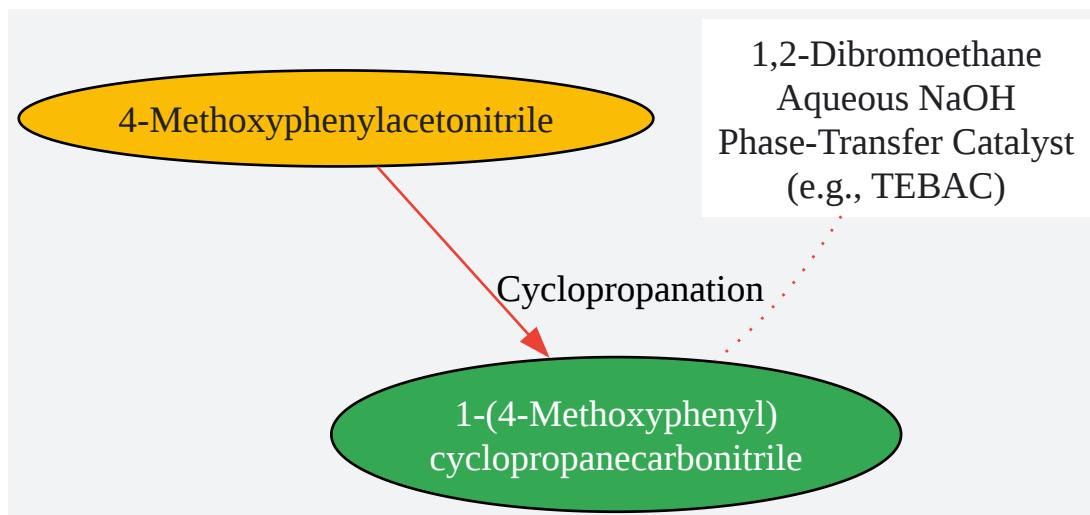
- ^1H NMR: Expected signals would include:
 - Aromatic protons of the para-substituted ring, appearing as two distinct doublets.
 - A singlet for the methoxy (-OCH₃) group protons around 3.8 ppm.
 - Two multiplets for the diastereotopic methylene protons of the cyclopropane ring.
- ^{13}C NMR: Key signals would confirm the presence of:
 - The nitrile carbon (-C≡N).
 - The quaternary carbon of the cyclopropane ring attached to the phenyl group.
 - The two methylene carbons of the cyclopropane ring.
 - Carbons of the methoxyphenyl group.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, confirming the molecular weight.

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

The synthesis of 1-aryl(cyclopropanecarbonitriles is a well-established process. A common and effective strategy involves the phase-transfer catalyzed cyclopropanation of the corresponding

arylacetonitrile. The precursor, 4-methoxyphenylacetonitrile (also known as 4-methoxybenzyl cyanide), is commercially available and serves as the starting material.[11]

Synthetic Scheme



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Caption: General synthetic route via phase-transfer catalysis.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the title compound. The causality behind the choice of reagents is critical: a strong base is required to deprotonate the benzylic carbon, and a phase-transfer catalyst is essential to bring the aqueous hydroxide and the organic reactants together.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.5 equivalents), and a phase-transfer catalyst such as tetra-n-butylammonium chloride (TEBAC) (0.05 equivalents).
- **Base Addition:** Add a 50% aqueous solution of sodium hydroxide (NaOH) (5-10 equivalents) to the flask. The use of a concentrated aqueous base is crucial for driving the deprotonation equilibrium.

- Reaction: Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the catalytic cycle.
- Workup: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature and dilute it with water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Reactivity and Synthetic Utility

1-(4-Methoxyphenyl)cyclopropanecarbonitrile is a versatile intermediate due to the reactivity of both the nitrile group and the strained cyclopropane ring.[\[12\]](#)

Key Reactivity Pathways

Caption: Major reaction pathways for derivatization.

Transformations of the Nitrile Group

The nitrile functional group is a gateway to other important functionalities.

- Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (CAS: 16728-01-1).[\[13\]](#) This carboxylic acid can then participate in amide bond formation or other standard transformations.
- Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH_4) will reduce the nitrile to a primary amine. This amine is a key functional handle for introducing the scaffold into more complex molecules.

Reactivity of the Electrophilic Cyclopropane Ring

Cyclopropanes bearing electron-withdrawing groups, such as a nitrile, are classified as electrophilic cyclopropanes.[14] They can undergo polar, ring-opening reactions with nucleophiles. This reactivity allows for the synthesis of γ -functionalized products that are not easily accessible through other means.[14]

Application in Drug Discovery and Medicinal Chemistry

The true value of **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** lies in its application as a scaffold for building novel, biologically active compounds. The cyclopropane moiety provides a rigid, three-dimensional core that can be decorated with various functional groups to probe interactions with biological targets.

Comparative Analysis of Analogs

The properties of aryl cyclopropanecarbonitriles can be systematically modified by altering substituents on the phenyl ring or by changing the size of the cycloalkane ring. This allows for a rational approach to tuning a molecule's properties for a specific biological target.[12]

Compound	Ring/Substituent	Key Property Changes	Potential Application	Source(s)
1-(4-Methoxyphenyl)cyclopropanecarbonitrile	Cyclopropane, -OCH ₃	Electron-donating group enhances electron density on the ring.	General drug intermediate.	[12]
1-(4-Chlorophenyl)cyclopropanecarbonitrile	Cyclopropane, -Cl	Electron-withdrawing group enhances stability.	Agrochemicals.	[12]
1-(4-Fluorophenyl)cyclopropanecarbonitrile	Cyclopropane, -F	Fluorine can improve metabolic stability and binding interactions.	CNS drug candidates.	[12]
1-(4-Methoxyphenyl)cyclopentanecarbonitrile	Cyclopentane, -OCH ₃	Reduced ring strain, different molecular geometry and reactivity.	Comparative studies in SAR.	[12][15]
1-(4-Methoxyphenyl)cyclohexanecarbonitrile	Cyclohexane, -OCH ₃	Flexible ring with multiple conformations (chair, boat).	Scaffold for different spatial arrangements.	[16]

This comparative framework is essential for structure-activity relationship (SAR) studies, where researchers aim to correlate molecular modifications with changes in biological activity.[17]

Conclusion

1-(4-Methoxyphenyl)cyclopropanecarbonitrile is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its dual

reactivity at the nitrile and cyclopropane moieties provides a rich platform for chemical exploration. By leveraging the unique conformational and metabolic benefits of the cyclopropyl group, researchers can use this scaffold to design and synthesize novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide has outlined the core technical knowledge required to effectively utilize this valuable compound in a research and development setting.

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References

- 1. scbt.com [scbt.com]
- 2. 1-(4-METHOXY-PHENYL)-CYCLOPROPANE CARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 3. nbinno.com [nbino.com]
- 4. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. dea.gov [dea.gov]
- 11. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1206-15-1|1-(4-Methoxyphenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]

- 16. 1-(4-Methoxyphenyl)cyclohexanecarbonitrile | C14H17NO | CID 98629 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
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